VU0529331

Description

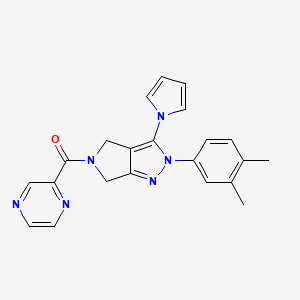

Structure

3D Structure

Properties

IUPAC Name |

[2-(3,4-dimethylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-15-5-6-17(11-16(15)2)28-21(26-9-3-4-10-26)18-13-27(14-20(18)25-28)22(29)19-12-23-7-8-24-19/h3-12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKICJSSCAYMJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=NC=CN=C4)N5C=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VU0529331 mechanism of action on GIRK channels

An In-depth Technical Guide on the Mechanism of Action of VU0529331 on G-Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channels

Introduction

G-protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the brain, heart, and endocrine organs.[1][2][3][4] These channels are activated by Gβγ subunits released from G-protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibitory signaling.[2][5] GIRK channels exist as homotetramers or heterotetramers of four subunits (GIRK1-4).[1][3] While most GIRK channels in the central nervous system (CNS) are heterotetramers containing the GIRK1 subunit (e.g., GIRK1/2), discrete neuronal populations, such as dopaminergic neurons in the ventral tegmental area (VTA), express channels lacking the GIRK1 subunit (non-GIRK1/X channels).[1][2][3][6] These non-GIRK1/X channels are implicated in reward, addiction, and other neurological processes.[1][2][3]

The discovery of this compound marked a significant advancement in the pharmacology of GIRK channels, as it was the first synthetic small molecule identified as an activator of non-GIRK1/X channels.[1][2][3][7] This guide provides a detailed technical overview of the mechanism of action of this compound, its quantitative effects, the experimental protocols used for its characterization, and its role as a pharmacological tool.

Core Mechanism of Action

This compound is a synthetic small-molecule activator of GIRK channels. Its primary mechanism is the direct activation of the channel, leading to an increase in potassium (K+) ion flux. A key feature of this compound is its ability to activate GIRK channels that do not contain the GIRK1 subunit, showing activity on homomeric GIRK2, homomeric GIRK4, and heteromeric GIRK1/2 and GIRK1/4 channels.[1][2]

Key Mechanistic Characteristics:

-

Direct Channel Activation: this compound activates GIRK channels in a concentration-dependent manner.[1] Studies using pertussis toxin (PTX), which inhibits Gi/o-coupled GPCR signaling, have demonstrated that the activating effect of this compound is independent of the canonical G-protein signaling pathway.[1] This indicates a direct interaction with the channel protein or a closely associated regulatory component.

-

Preservation of Biophysical Properties: The activation by this compound does not alter the fundamental biophysical properties of GIRK channels. Electrophysiological studies have confirmed that in the presence of this compound, the channels maintain their characteristic inward rectification and selectivity for K+ ions.[1] The reversal potential of the channels remains unchanged, confirming that K+ selectivity is unaffected.[1]

-

Preference for Non-GIRK1/X Channels: While this compound activates various GIRK channel compositions, it was discovered through a screen for activators of homomeric GIRK2 channels and exhibits greater activity on these non-GIRK1/X channels.[1][2]

-

Functional Rescue: this compound has been shown to rescue the activity of certain loss-of-function (LoF) GIRK2 channel mutants, suggesting it can overcome deficits in channel gating.[8]

Quantitative Data Presentation

The potency of this compound has been characterized on several GIRK channel subtypes using thallium flux assays and whole-cell patch-clamp electrophysiology. The half-maximal effective concentration (EC50) values are summarized below.

| Channel Subtype | Assay Type | Potency (EC50) | Reference |

| Homomeric GIRK2 | Thallium Flux | ~5.1 µM | [9][10] |

| Heteromeric GIRK1/2 | Thallium Flux | ~5.2 µM | [9][10] |

| Homomeric GIRK4 | Thallium Flux | Active (µM potency) | [1][2] |

| Heteromeric GIRK1/4 | Thallium Flux | Active (µM potency) | [1][2] |

Note: The potency at GIRK2 channels of ~5 µM is considered not ideal for in vivo studies, positioning this compound primarily as a valuable in vitro tool compound.[1]

Signaling and Activation Pathways

The following diagram illustrates the canonical GPCR-mediated signaling pathway for GIRK channel activation alongside the direct activation mechanism of this compound.

Caption: GIRK channel activation pathways.

Experimental Protocols

The discovery and characterization of this compound relied on two key experimental methodologies: a high-throughput thallium flux assay for initial screening and whole-cell patch-clamp electrophysiology for detailed functional validation.

Thallium Flux Assay for High-Throughput Screening (HTS)

This fluorescence-based assay enables rapid screening of large compound libraries to identify modulators of ion channel activity.[11]

-

Principle: GIRK channels are permeable to thallium (Tl+) ions. The assay uses a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) that is pre-loaded into cells. When GIRK channels are activated, Tl+ flows into the cell, binds to the dye, and causes a measurable increase in fluorescence.

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the specific GIRK channel subunit combination of interest (e.g., homomeric GIRK2) are used.[1][2]

-

Procedure:

-

Cell Plating: HEK293 cells expressing the target GIRK channel are plated into 384-well microplates.[11]

-

Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent reporter dye.

-

Compound Application: Test compounds, such as this compound, are added to the wells using automated liquid handlers.

-

Stimulation & Detection: A stimulus buffer containing Tl+ is added, and the plate is immediately read by a fluorescence plate reader. An increase in fluorescence intensity in the presence of a compound indicates channel activation.[11][12]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, providing precise measurements of the ionic currents flowing through the channels.[1]

-

Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing for control of the membrane potential and measurement of the whole-cell current.

-

Cell Lines: HEK293 cells expressing the GIRK channel subunits of interest are used.[1] Untransfected cells serve as a negative control.[1]

-

Procedure:

-

Recording Setup: Cells are bathed in an external buffer, typically containing 20 mM K+ to increase the magnitude of inward currents.[1]

-

Current Measurement: The membrane potential is held at a constant voltage (e.g., -60 mV) to measure inward GIRK currents.[1] this compound is applied at escalating concentrations to determine a dose-response relationship.

-

Current-Voltage (I-V) Relationship: To assess rectification and reversal potential, voltage ramps (e.g., from -100 mV to +10 mV) are applied in the absence and presence of a maximally effective concentration of this compound (e.g., 80 µM).[1]

-

Confirmation of GIRK Current: The specific GIRK channel blocker Barium (Ba2+) is applied to confirm that the observed currents are mediated by GIRK channels.[1]

-

G-Protein Independence Test: Cells are pre-treated with Pertussis Toxin (PTX) to uncouple Gi/o-proteins from their receptors. The persistence of this compound-mediated activation confirms a G-protein-independent mechanism.[1]

-

Discovery and Validation Workflow

The logical workflow from initial discovery to detailed characterization of this compound is depicted below.

Caption: Workflow for this compound discovery.

Conclusion

This compound is a pioneering small-molecule activator of G-protein-gated inwardly-rectifying potassium channels. Its discovery and characterization have provided a crucial pharmacological tool for studying GIRK channel function, particularly for channel subtypes that do not contain the GIRK1 subunit. The mechanism of action is defined by direct, G-protein-independent activation of the channel without altering its intrinsic biophysical properties of inward rectification and potassium selectivity.

Although its potency of ~5 µM and lack of complete subtype selectivity limit its immediate therapeutic and in vivo applications, this compound serves as a critical proof-of-concept.[1][2] It demonstrates that synthetic small molecules can activate non-GIRK1/X channels, paving the way for future structure-activity relationship (SAR) studies to develop more potent and selective probes.[1][2] Such next-generation compounds will be invaluable for elucidating the specific roles of non-GIRK1/X channels in addiction and other neurological disorders, potentially uncovering new therapeutic strategies.[3]

References

- 1. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further Structure‐Activity Relationship of G Protein‐Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 6. Molecular and cellular diversity of neuronal G-protein-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | TargetMol [targetmol.com]

- 10. This compound | Potassium Channel 抑制剂 | MCE [medchemexpress.cn]

- 11. m.youtube.com [m.youtube.com]

- 12. google.com [google.com]

VU0529331: A Selective Activator of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) 2 Channels

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth overview of VU0529331, the first synthetic small-molecule activator of homomeric G protein-gated, inwardly-rectifying, potassium (GIRK) channels that do not contain the GIRK1 subunit (non-GIRK1/X channels).[1][2] Discovered through high-throughput screening, this compound represents a significant advancement in the development of pharmacological tools to study the physiological roles of non-GIRK1/X channels, particularly in the context of addiction and reward pathways where these channels are prominently expressed.[1][2]

Introduction to GIRK Channels and the Significance of this compound

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the central nervous system (CNS) and the heart.[1][2] These channels are tetramers composed of combinations of four different subunits (GIRK1-4).[1][2] While the most common GIRK channels in the CNS are heterotetramers of GIRK1 and GIRK2 subunits, and in the heart are composed of GIRK1 and GIRK4 subunits, discrete populations of neurons, such as dopaminergic neurons in the ventral tegmental area (VTA), express GIRK channels lacking the GIRK1 subunit.[1][2]

The discovery of this compound as an activator of these non-GIRK1/X channels provides a much-needed chemical probe to investigate their specific functions.[1] Prior to this compound, modulators of non-GIRK1/X channels were limited to complex natural products like ivermectin, which suffer from poor selectivity and challenging structural modification.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency on various GIRK channel subunit combinations and its selectivity profile.

Table 1: Potency of this compound on GIRK Channel Subtypes

| Channel Subunit Composition | Assay Type | EC50 (μM) |

| GIRK2 (homomeric) | Thallium Flux | 5.1[3] |

| GIRK1/2 (heteromeric) | Thallium Flux | 5.2[3] |

| GIRK4 (homomeric) | Thallium Flux | Active (EC50 not specified)[1][4] |

| GIRK1/4 (heteromeric) | Thallium Flux | Active (EC50 not specified)[1][4] |

Table 2: Selectivity Profile of this compound

| Off-Target Channel | Activity |

| Kir6.1/SUR2a | Activated[1][4] |

| Kir6.1/SUR2b | Activated[1][4] |

| Kir6.2/SUR1 | Inactive[1] |

Note: The efficacy of this compound on GIRK1/2 and GIRK1/4 was found to be approximately 25% and 20%, respectively, of the maximum efficacy of the selective GIRK1/X activator, VU0466551.[1]

Experimental Protocols

This section details the key experimental methodologies used in the characterization of this compound.

3.1. High-Throughput Thallium Flux Assay

This assay was the primary screening method used to identify this compound from a library of approximately 100,000 compounds.[1]

-

Cell Lines: HEK293 cells engineered to express specific GIRK channel subunits (e.g., homomeric GIRK2).

-

Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through open GIRK channels. Tl+ influx is detected by a Tl+-sensitive fluorescent dye loaded into the cells. An increase in fluorescence indicates channel activation.

-

Protocol Outline:

-

HEK293 cells expressing the target GIRK channel are plated in 384-well plates.

-

Cells are loaded with a Tl+-sensitive fluorescent dye.

-

The compound library, including this compound, is added to the wells.

-

A stimulus solution containing Tl+ is added to initiate ion flux.

-

The change in fluorescence over time is measured using a plate reader.

-

Data is analyzed to identify compounds that cause a significant increase in Tl+ flux compared to control wells.

-

3.2. Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure the electrical currents flowing through GIRK channels in response to this compound.[1]

-

Cell Lines: HEK293 cells expressing either homomeric GIRK2 or heteromeric GIRK1/2 channels.

-

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the voltage across the membrane and the recording of ion channel currents.

-

Protocol Outline:

-

GIRK-expressing HEK293 cells are cultured on coverslips.

-

A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external buffer solution containing 20 mM K+.

-

A glass micropipette filled with an internal solution is brought into contact with a cell to form a gigaseal.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at -60 mV.

-

Current-voltage (I-V) relationships are determined by applying voltage steps from -100 mV to +10 mV in 10 mV increments.

-

This compound is applied to the cells at various concentrations, and the resulting changes in inward current density are recorded.

-

The K+ selectivity and inward rectification properties of the channels are assessed by analyzing the I-V curves in the presence and absence of the compound. Barium (Ba2+), a known GIRK channel blocker, is used to confirm that the observed currents are mediated by GIRK channels.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of GIRK channels and the experimental workflow for the characterization of this compound.

References

- 1. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VU0529331 in Elucidating Addiction and Reward Pathways: A Technical Guide

Introduction

VU0529331 is a novel synthetic small-molecule activator of G protein-gated inwardly rectifying potassium (GIRK) channels, with modest selectivity for non-GIRK1-containing channels.[1] This pharmacological tool holds significant potential for the study of addiction and reward pathways due to its specific molecular target. Dopaminergic neurons within the ventral tegmental area (VTA), a critical node in the brain's reward circuitry, predominantly express homomeric GIRK2 and heteromeric GIRK2/GIRK3 channels, which lack the GIRK1 subunit.[2][3] By activating these channels, this compound can induce hyperpolarization of dopaminergic neurons, leading to an inhibition of their firing rate and a subsequent reduction in dopamine release. This mechanism presents a promising avenue for dissecting the intricate role of GIRK channels in the neurobiology of addiction and for the potential development of novel therapeutic interventions.

While this compound has been characterized in vitro, it is important to note that its application in in vivo preclinical models of addiction has been limited, reportedly due to insufficient potency for such studies. Therefore, this guide will focus on its established in vitro pharmacology, the methodologies for its characterization, and its potential application in well-established preclinical addiction models.

Pharmacological Profile of this compound

The in vitro activity of this compound has been characterized using various electrophysiological and cell-based assays. The following tables summarize the available quantitative data on its potency and efficacy on different GIRK channel subtypes.

| This compound Activity on GIRK Channel Subtypes (HEK293 Cells) | |

| Target | EC50 (μM) |

| GIRK2 | 5.1 |

| GIRK1/2 | 5.2 |

Data sourced from TargetMol.[1]

Experimental Protocols

In Vitro Characterization of this compound

1. High-Throughput Thallium Flux Assay:

This assay is a primary screening method to identify modulators of potassium channels.

-

Cell Line: HEK293 cells engineered to express the specific GIRK channel subtype of interest (e.g., homomeric GIRK2).

-

Principle: The assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through the GIRK channels. A Tl+-sensitive fluorescent dye is pre-loaded into the cells. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

-

Procedure:

-

Plate the engineered HEK293 cells in a multi-well format.

-

Load the cells with a Tl+-sensitive fluorescent dye.

-

Add this compound at various concentrations to the wells.

-

Initiate the flux by adding a Tl+-containing buffer.

-

Measure the fluorescence intensity over time using a plate reader.

-

Calculate the concentration-response curve to determine the EC50 of this compound.

-

2. Whole-Cell Patch-Clamp Electrophysiology:

This technique provides a more detailed characterization of the effect of this compound on GIRK channel activity.

-

Cell Line: HEK293 cells expressing the GIRK channel subtype of interest.

-

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents flowing through the channels.

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a series of voltage steps to the cell to elicit GIRK channel currents.

-

Perfuse the cell with a solution containing this compound.

-

Record the changes in current amplitude and kinetics in the presence of the compound.

-

Analyze the data to determine the effect of this compound on channel conductance, gating, and other biophysical properties.

-

Preclinical Models for Studying Addiction and Reward

While direct in vivo studies with this compound are lacking, the following are standard preclinical models where a tool with its mechanism of action would be invaluable for investigating the role of non-GIRK1 GIRK channels in addiction.

1. Drug Self-Administration:

This is the gold-standard model for assessing the reinforcing properties of a drug.

-

Apparatus: Operant conditioning chambers equipped with levers, a drug delivery system (e.g., intravenous infusion pump), and cue stimuli (e.g., lights, tones).

-

Procedure:

-

Acquisition: Animals (typically rats or mice) are trained to press a lever to receive an infusion of a drug of abuse (e.g., cocaine, heroin).

-

Maintenance: Once the self-administration behavior is stable, the effect of a pharmacological intervention can be assessed.

-

Hypothetical Application of this compound: Animals would be pre-treated with this compound before the self-administration session. A reduction in the number of lever presses for the drug would suggest that activating non-GIRK1 GIRK channels decreases the reinforcing effects of the drug.

-

Extinction and Reinstatement: After the drug is no longer available (extinction), drug-seeking behavior can be reinstated by drug-associated cues, a small "priming" dose of the drug, or stress. The effect of this compound on reinstatement would provide insights into its potential to prevent relapse.

-

2. Conditioned Place Preference (CPP):

This model assesses the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-test: The animal's baseline preference for each chamber is determined.

-

Conditioning: The animal is confined to one chamber after receiving the drug and to the other chamber after receiving a vehicle injection on alternate days.

-

Post-test: The animal is allowed to freely explore both chambers, and the time spent in each chamber is measured. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.

-

Hypothetical Application of this compound: this compound could be administered before the drug during the conditioning phase to see if it blocks the acquisition of CPP. Alternatively, it could be given before the post-test to assess its effect on the expression of CPP.

-

Visualizations

Caption: GIRK Channel Signaling Pathway in Dopaminergic Neurons.

Caption: Workflow for a Drug Self-Administration Study.

Caption: Hypothesized Mechanism of this compound in Reward Pathways.

Conclusion

This compound represents a valuable pharmacological probe for the in vitro investigation of the role of non-GIRK1-containing GIRK channels in the modulation of neuronal excitability. Its ability to activate GIRK2 and GIRK2/3 channels, which are strategically located on dopaminergic neurons of the VTA, provides a direct mechanism to study their contribution to the complex neurocircuitry of addiction and reward. While the current limitations in potency have hindered its in vivo application, the development of more potent and selective analogs of this compound could provide powerful tools for future preclinical studies. Such advancements would enable a more thorough elucidation of the therapeutic potential of targeting non-GIRK1 GIRK channels for the treatment of substance use disorders.

References

- 1. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

Unveiling VU0529331: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the First Synthetic Activator of Homomeric G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels

This technical guide provides an in-depth analysis of VU0529331, a novel small molecule that has garnered significant interest within the scientific community for its pioneering role as the first synthetic activator of homomeric G protein-gated inwardly rectifying potassium (GIRK) channels. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the chemical structure, properties, and known biological activities of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (2-(3,4-Dimethylphenyl)-3-(1H-pyrrol-1-yl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl)(pyrazin-2-yl)methanone. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2-(3,4-Dimethylphenyl)-3-(1H-pyrrol-1-yl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl)(pyrazin-2-yl)methanone | |

| SMILES Code | O=C(N1CC2=NN(C3=CC=C(C)C(C)=C3)C(N4C=CC=C4)=C2C1)C5=NC=CN=C5 | |

| Chemical Formula | C22H20N6O | |

| Molecular Weight | 384.44 g/mol | |

| Exact Mass | 384.1699 | |

| Appearance | Solid powder |

Biological Activity and Mechanism of Action

This compound is distinguished as the first synthetic small molecule identified to activate homomeric G protein-gated, inwardly-rectifying, potassium (GIRK) channels. GIRK channels, also known as Kir3 channels, are crucial regulators of cellular excitability in various tissues, including the brain and heart. They are composed of four subunits (GIRK1-4) that can form both homotetrameric and heterotetrameric channels.

The primary mechanism of action of this compound involves the direct activation of GIRK channels, leading to an increase in potassium ion (K+) efflux. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting cellular excitability.

Signaling Pathway

The activation of GIRK channels is a key downstream event of G protein-coupled receptor (GPCR) signaling, specifically those coupled to Gi/o proteins. The following diagram illustrates the canonical signaling pathway leading to GIRK channel activation and the proposed point of intervention for this compound.

Pharmacological Properties

Studies have shown that this compound exhibits modest potency, with an EC50 of approximately 5.1 μM for GIRK2 and 5.2 μM for GIRK1/2 channels. While it is the first synthetic activator for homomeric GIRK channels, it is not highly selective and also demonstrates activity on heteromeric GIRK1/2 channels.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental techniques. Below are the methodologies for the primary assays used.

High-Throughput Thallium Flux Assay

This assay was central to the discovery of this compound from a large compound library.

Methodology:

-

Cell Culture: HEK293 cells stably expressing homomeric GIRK2 channels are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to thallium (Tl+) ions.

-

Compound Addition: Test compounds, such as this compound, are added to the cells.

-

Thallium Addition: A buffer containing Tl+ is added. If the GIRK channels are activated, Tl+ (which mimics K+) will flow into the cells.

-

Fluorescence Measurement: The influx of Tl+ causes an increase in the fluorescence of the intracellular dye, which is measured using a fluorescence plate reader.

-

Data Analysis: An increase in fluorescence intensity compared to control wells indicates activation of the GIRK channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to confirm the activity of this compound and to characterize its effects on the electrical properties of the cell membrane.

Methodology:

-

Cell Preparation: Individual cells expressing the GIRK channel of interest are identified for recording.

-

Pipette Positioning: A glass micropipette with a very fine tip, filled with an electrolyte solution, is brought into contact with the cell membrane.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch within the pipette is ruptured, allowing for electrical access to the entire cell.

-

Current and Voltage Clamp: The membrane potential is clamped at a specific voltage, and the currents flowing across the membrane are recorded.

-

Compound Application: this compound is applied to the cell, and the resulting changes in ion channel currents are measured. This allows for the direct measurement of GIRK channel activation.

Conclusion and Future Directions

This compound represents a significant milestone in the study of GIRK channels, providing the first synthetic chemical tool to probe the function of homomeric GIRK channels. Although its potency is modest, it serves as a valuable starting point for the development of more potent and selective modulators. Future research will likely focus on medicinal chemistry efforts to improve the pharmacological profile of this compound, which could lead to novel therapeutics for a range of disorders where GIRK channel modulation is beneficial, such as in certain neurological and cardiac conditions. The ability to selectively target non-GIRK1-containing channels opens up new avenues for understanding their specific physiological roles.

Unveiling the Modulatory Role of VU0529331 on G Protein-Gated Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU0529331, a synthetic small-molecule activator of G protein-gated inwardly rectifying potassium (GIRK) channels. It details the compound's mechanism of action, presents quantitative data on its activity across various GIRK channel subunit compositions, and provides comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of ion channel pharmacology, neuroscience, and drug discovery.

Introduction to GIRK Channels and the Significance of this compound

G protein-gated inwardly rectifying potassium (GIRK) channels, also known as the Kir3 family, are crucial regulators of cellular excitability in various tissues, including the brain, heart, and endocrine glands.[1][2] These channels are typically activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibition of cellular activity.[1][3] GIRK channels are homo- or heterotetrameric assemblies of four subunits (GIRK1-4).[1][2] The subunit composition of GIRK channels varies across different tissues, with GIRK1/GIRK2 heterotetramers being predominant in the central nervous system (CNS), while GIRK1/GIRK4 channels are abundant in the heart.[2][4]

Notably, discrete populations of neurons, such as dopaminergic neurons in the ventral tegmental area (VTA), express GIRK channels lacking the GIRK1 subunit (non-GIRK1/x channels), primarily GIRK2 homotetramers and GIRK2/GIRK3 heterotetramers.[1][4] These non-GIRK1/x channels are implicated in reward and addiction pathways, making them attractive therapeutic targets.[1][2] However, the development of pharmacological tools to selectively modulate these channels has been challenging.

This compound emerged from a high-throughput screening campaign as the first synthetic small molecule reported to activate non-GIRK1/x channels.[2] Its discovery represents a significant step towards developing potent and selective probes to investigate the physiological roles of these specific GIRK channel subtypes and for the potential development of novel therapeutics.[1][2]

Mechanism of Action: A G Protein-Independent Activator

This compound directly activates GIRK channels in a manner that is independent of the canonical GPCR signaling pathway. Experimental evidence demonstrates that the activity of this compound is not affected by pertussis toxin (PTX), a substance that uncouples Gi/o proteins from their receptors.[1] This finding confirms that this compound does not act on a natively expressed Gi/o-coupled GPCR to indirectly activate GIRK channels.[1] Instead, it directly modulates the channel, likely through an allosteric binding site.

The following diagram illustrates the canonical G protein-dependent and the this compound-mediated G protein-independent activation of GIRK channels.

Quantitative Data on this compound Activity

This compound has been characterized for its potency and efficacy on various GIRK and other inwardly rectifying potassium (Kir) channel subtypes. The data, primarily derived from thallium flux assays, are summarized in the table below.[1]

| Channel Subtype | Assay Type | EC50 (µM) | 95% CI (µM) | % Efficacy (max response) |

| GIRK2 | Thallium Flux | 5.3 | 4.3 - 6.6 | 100 |

| GIRK1/2 | Thallium Flux | 11 | 9.0 - 13 | 120 |

| GIRK1/4 | Thallium Flux | 14 | 12 - 17 | 100 |

| GIRK4 | Thallium Flux | 7.9 | 6.8 - 9.2 | 99 |

| Kir6.1/SUR2a | Thallium Flux | 12 | 9.7 - 15 | 88 |

| Kir6.1/SUR2b | Thallium Flux | 15 | 12 - 18 | 78 |

Data sourced from Kozek et al., 2019.[1]

This compound demonstrates activity on all tested GIRK channel combinations, with a notable preference for non-GIRK1/x channels, particularly homomeric GIRK2 and GIRK4 channels.[1] It is important to note that this compound also exhibits off-target activity on ATP-gated Kir6.1 channels.[4] While the potency of this compound is in the micromolar range, which may limit its immediate in vivo applications, it serves as a crucial chemical scaffold for the development of more potent and selective non-GIRK1/x channel modulators.[1][4]

Experimental Protocols

The characterization of this compound's activity relies on two key experimental techniques: the thallium flux assay for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed biophysical characterization.

High-Throughput Thallium Flux Assay

This assay is a fluorescence-based method used to measure the activity of potassium channels by monitoring the influx of thallium (Tl+), which is a surrogate for K+ and activates a Tl+-sensitive fluorescent dye.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the desired GIRK channel subunits are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Addition: After dye loading, the loading buffer is replaced with an assay buffer. This compound, dissolved in a suitable solvent (e.g., DMSO), is then added to the wells at various concentrations.

-

Thallium Influx and Signal Detection: A stimulus buffer containing thallium sulfate is added to the wells. The fluorescence intensity is measured immediately and continuously for a defined period using a fluorescence plate reader.

-

Data Analysis: The rate of thallium influx is calculated from the change in fluorescence over time. Dose-response curves are generated to determine the EC50 and efficacy of the compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and provides detailed information about the biophysical properties of the channels, such as their current-voltage relationship and rectification.

Detailed Methodology:

-

Cell Preparation: HEK293 cells expressing the GIRK channel of interest are grown on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution is formulated to mimic the intracellular ionic environment.

-

Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

Gigaohm Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch within the pipette, allowing for electrical access to the entire cell.

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit GIRK currents. Baseline currents are recorded first.

-

Compound Application: The external solution is switched to one containing this compound at the desired concentration, and the evoked currents are recorded.

-

Data Analysis: The current-voltage (I-V) relationship is plotted to assess the effect of this compound on channel conductance and rectification. Electrophysiological studies have confirmed that this compound increases currents through homotetrameric and heterotetrameric GIRK channels while maintaining their characteristic K+ selectivity and inward rectification.[1]

Conclusion and Future Directions

This compound is a pioneering pharmacological tool that has opened new avenues for the study of non-GIRK1/x channels. Its G protein-independent mechanism of action provides a direct means of activating these channels, bypassing the complexities of GPCR signaling. While its potency and selectivity require further optimization for in vivo applications, this compound serves as an invaluable lead compound for the development of next-generation GIRK channel modulators. Future research will likely focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of this compound analogs, ultimately paving the way for novel therapeutic strategies targeting diseases involving GIRK channel dysfunction, such as addiction, cardiac arrhythmias, and epilepsy.[1][4]

References

- 1. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of VU0529331: A Technical Guide for Researchers

An in-depth exploration of the first synthetic small-molecule activator of non-GIRK1-containing G protein-gated inwardly rectifying potassium (GIRK) channels. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology, mechanism of action, and experimental evaluation of VU0529331.

Introduction

This compound is a novel synthetic small molecule that has emerged as a significant pharmacological tool for studying G protein-gated inwardly rectifying potassium (GIRK) channels.[1][2][3] Discovered through a high-throughput thallium flux assay, this compound is the first synthetic activator reported to preferentially modulate GIRK channels that do not contain the GIRK1 subunit (non-GIRK1/X channels).[1][4] These non-GIRK1-containing channels are expressed in specific brain regions, such as the ventral tegmental area (VTA), and are implicated in reward and addiction pathways.[4][5] The development of subunit-selective probes like this compound is crucial for dissecting the physiological roles of different GIRK channel subtypes and exploring their therapeutic potential.[1][6]

Mechanism of Action

This compound directly activates GIRK channels, leading to an increase in potassium ion (K+) efflux.[4] This hyperpolarizes the cell membrane, reducing neuronal excitability. A key characteristic of this compound's mechanism is its independence from G-protein signaling.[4] Typically, GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs).[4][5][6] However, experiments using pertussis toxin (PTX), which inhibits Gi/o-coupled GPCR signaling, demonstrated that this compound's activity on GIRK channels remains unaffected.[4] This indicates a direct interaction of the compound with the channel protein itself.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound's activity on various ion channels, as determined by thallium flux assays and whole-cell patch-clamp recordings in HEK293 cells.[4][5]

Table 1: Potency (EC50) of this compound on GIRK Channel Subunits

| Channel Subunit | EC50 (μM) | Assay Type |

| GIRK2 | 5.1 | Thallium Flux |

| GIRK1/2 | 5.2 | Thallium Flux |

| GIRK4 | Active (micromolar potency) | Thallium Flux |

| GIRK1/4 | Active (micromolar potency) | Thallium Flux |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[7]

Table 2: Selectivity Profile of this compound

| Target Channel | Activity |

| Kir2.1 | Inactive |

| Kir4.1 | Inactive |

| α1β2 MaxiK | Inactive |

| α1β4 MaxiK | Inactive |

| Kv2.1 | Inactive |

| Slack | Inactive |

| Kir6.1/SUR2a | Active |

| Kir6.1/SUR2b | Active |

| α1 GlyR | Inactive |

Experimental Protocols

The primary assay used in the discovery and characterization of this compound was a high-throughput thallium flux assay.[1][4] This was complemented by whole-cell patch-clamp electrophysiology to confirm the modulatory effects on ion channel currents.[5]

High-Throughput Thallium Flux Assay

This assay indirectly measures the activity of potassium channels by measuring the influx of thallium (Tl+), which is a surrogate for K+.[4]

Principle:

-

Cells expressing the GIRK channel of interest are loaded with a Tl+-sensitive fluorescent dye.

-

The baseline fluorescence is measured.

-

A solution containing Tl+ and the test compound (this compound) is added.

-

If the compound activates the GIRK channels, Tl+ flows into the cells, binding to the dye and causing an increase in fluorescence.

-

The change in fluorescence is proportional to the channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flow through channels in the cell membrane.

Principle:

-

A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell.

-

The membrane patch within the pipette tip is ruptured, allowing for electrical access to the entire cell.

-

The voltage across the cell membrane is clamped at a specific value.

-

The current that flows through the ion channels is measured.

-

This compound is applied to the cell, and any change in the measured current reflects the modulation of ion channel activity. In the case of this compound, an increase in outward current is observed, consistent with K+ channel activation.[5]

Limitations and Future Directions

While this compound is a valuable tool, it has some limitations. Its potency is in the micromolar range, which may limit its utility in certain in vivo applications.[5][6] Furthermore, it exhibits some off-target activity on Kir6.1/SUR2a and Kir6.1/SUR2b channels.[4][5] Despite these limitations, the discovery of this compound represents a significant advancement in the development of selective probes for non-GIRK1-containing channels.[1][3][5] Future medicinal chemistry efforts can build upon the this compound scaffold to develop more potent and selective analogs. Such compounds will be instrumental in further elucidating the roles of non-GIRK1-containing GIRK channels in health and disease, particularly in the context of addiction and other neurological disorders.[4]

References

- 1. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels. | Semantic Scholar [semanticscholar.org]

- 4. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

VU0529331: A Technical Guide for the Study of GIRK Channel Physiology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0529331, a synthetic small-molecule activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. This compound serves as a crucial pharmacological tool, particularly for the study of GIRK channels that do not contain the GIRK1 subunit (non-GIRK1/X channels).[1][2][3] This document outlines the quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a comprehensive resource for researchers in neuroscience, cardiology, and drug discovery.

Core Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound on various GIRK channel subtypes as determined by thallium flux assays and whole-cell patch-clamp electrophysiology.

Table 1: Potency and Efficacy of this compound on GIRK Channels (Thallium Flux Assay)

| GIRK Channel Subunit Composition | EC50 (µM) | Maximum Efficacy (% of control activator) |

| GIRK2 (homomeric) | ~5 | Not directly compared to a standard |

| GIRK1/2 (heteromeric) | >10 | ~25% of VU0466551 |

| GIRK1/4 (heteromeric) | >10 | ~20% of VU0466551 |

| GIRK4 (homomeric) | Active (micromolar potency) | Data not specified |

Data compiled from Kozek et al., 2019.[1][4]

Table 2: Electrophysiological Characterization of this compound

| Parameter | Value/Observation |

| Effect on GIRK current | Increases current through homotetrameric and heterotetrameric GIRK channels |

| K+ Selectivity | Maintained |

| Inward Rectification | Maintained |

| G-protein Dependence | Activity is independent of Gi/o protein signaling |

| Off-target Activity | Observed on Kir6.1/SUR2a and Kir6.1/SUR2b channels |

Data compiled from Kozek et al., 2019.[1][4]

Signaling Pathways and Mechanism of Action

GIRK channels are key effectors of inhibitory signaling pathways in the nervous system and the heart.[5] They are typically activated by Gi/o-coupled G protein-coupled receptors (GPCRs).[6] Upon receptor activation, the G protein heterotrimer dissociates, and the Gβγ subunit directly binds to the GIRK channel, causing it to open and leading to cell membrane hyperpolarization.[7][8]

This compound distinguishes itself by activating GIRK channels directly, bypassing the need for GPCR activation and G-protein signaling.[1] This makes it a valuable tool for isolating and studying the function of GIRK channels themselves.

Experimental Protocols

The discovery and characterization of this compound relied on two key experimental techniques: a high-throughput thallium flux assay for initial screening and whole-cell patch-clamp electrophysiology for detailed functional characterization.[1][2]

High-Throughput Thallium Flux Assay

This assay is used to screen large compound libraries for activators of potassium channels. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that a Tl+-sensitive fluorescent dye can report this influx.

Principle:

-

Cells expressing the GIRK channel of interest are loaded with a Tl+-sensitive fluorescent dye.

-

The cells are then exposed to a compound from the library.

-

A solution containing Tl+ is added.

-

If the compound activates the GIRK channels, Tl+ will flow into the cells, causing an increase in fluorescence.

-

The rate of fluorescence increase is proportional to the channel activity.

General Protocol:

-

Cell Culture: HEK293 cells stably expressing the desired GIRK channel subunits are plated in 384-well plates.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM) in a buffered saline solution.

-

Compound Addition: The compound library is added to the wells at a specific concentration.

-

Thallium Flux Measurement: The plate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate is injected into each well, and the fluorescence is measured over time.

-

Data Analysis: The initial rate of fluorescence increase is calculated and used to determine the activity of the compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the biophysical properties of ion channels.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane can be controlled ("clamped"), and the resulting current flowing through the ion channels can be measured.

General Protocol:

-

Cell Preparation: Cells expressing the GIRK channels are grown on coverslips.

-

Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an intracellular solution.

-

Seal Formation: The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

-

Voltage Clamp and Data Acquisition: The membrane potential is held at a specific voltage, and voltage steps or ramps are applied to elicit channel currents. The currents are recorded and amplified.

-

Drug Application: this compound is applied to the cell via the extracellular solution to determine its effect on the GIRK channel currents.

-

Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude, voltage-dependence of activation, and kinetics.

Conclusion

This compound is a pioneering synthetic small-molecule activator of non-GIRK1/X channels.[1][2] While its potency is modest and it exhibits some off-target effects, it provides a critical starting point for the development of more potent and selective probes.[1][4] Such molecules will be instrumental in elucidating the physiological and pathophysiological roles of GIRK channels, particularly in the context of addiction, where non-GIRK1/X channels in the ventral tegmental area are of significant interest.[2] This guide provides the foundational information necessary for researchers to effectively utilize this compound in their studies of GIRK channel physiology.

References

- 1. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels. | Semantic Scholar [semanticscholar.org]

- 4. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into the therapeutic potential of Girk channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 7. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 8. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU0529331 in Whole-Cell Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0529331 is a synthetic small-molecule activator of G protein-gated, inwardly-rectifying, potassium (GIRK) channels.[1][2][3] It is the first synthetic small molecule reported to activate GIRK channels that do not contain the GIRK1 subunit (non-GIRK1/X channels).[2][3] This makes this compound a valuable pharmacological tool for studying the physiological roles of these specific GIRK channel subtypes, which are implicated in various neurological processes and diseases, including addiction and reward pathways.[1][3]

These application notes provide a detailed protocol for the use of this compound in whole-cell patch-clamp electrophysiology experiments to characterize its effects on GIRK channels expressed in heterologous systems.

Target and Mechanism of Action

This compound directly activates GIRK channels, leading to an increase in potassium (K+) conductance.[1] This results in hyperpolarization of the cell membrane, which decreases cellular excitability. The primary targets of this compound are homomeric GIRK2 and GIRK4 channels, as well as heteromeric GIRK1/2 and GIRK1/4 channels.[4][5] Notably, this compound does not alter the intrinsic properties of the channels, such as K+ selectivity and inward rectification.[1][4] While it is a valuable tool, some off-target activity has been observed on ATP-sensitive potassium channels (Kir6.1/SUR2a and Kir6.1/SUR2b).[5]

Signaling Pathway

The following diagram illustrates the activation of GIRK channels by this compound.

Caption: Signaling pathway of this compound-mediated GIRK channel activation.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various GIRK channel subtypes as determined by whole-cell patch-clamp electrophysiology in HEK293 cells.

Table 1: Activation of GIRK Channels by this compound

| Channel Subtype | Concentration of this compound | Effect | Reference |

| GIRK2 (homomeric) | 80 µM | Significant increase in inward and outward currents | [1][4] |

| GIRK1/2 (heteromeric) | 80 µM | Significant increase in inward and outward currents | [1][4] |

| GIRK4 (homomeric) | Micromolar concentrations | Activation | [5] |

| GIRK1/4 (heteromeric) | Micromolar concentrations | Activation | [5] |

Table 2: Electrophysiological Properties of GIRK Channels in the Presence of this compound

| Channel Subtype | Parameter | Condition | Value | Reference |

| GIRK2 | Reversal Potential | Vehicle | -43.9 to -40.8 mV (95% CI) | [1][4] |

| 80 µM this compound | -44.4 to -42.8 mV (95% CI) | [1][4] | ||

| Rectification Ratio | Vehicle vs. 80 µM this compound | No significant change | [1][4] | |

| GIRK1/2 | Reversal Potential | Vehicle | -42.9 to -42.0 mV (95% CI) | [1][4] |

| 80 µM this compound | -44.1 to -41.9 mV (95% CI) | [1][4] | ||

| Rectification Ratio | Vehicle vs. 80 µM this compound | No significant change | [1][4] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording this compound-activated GIRK channel currents in cultured cells, such as HEK293 cells, transfected with the desired GIRK channel subunits.

Materials and Reagents

-

Cell Culture: HEK293 cells stably or transiently expressing the GIRK channel subtype of interest.

-

This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO. Store at -20°C.

-

External (Bath) Solution:

-

High Potassium (20 mM K+): 120 mM NaCl, 20 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

-

Internal (Pipette) Solution:

-

140 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM MgCl₂, 3 mM Na₂-ATP, 0.4 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

-

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.

-

Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Experimental Workflow

Caption: Experimental workflow for whole-cell patch-clamp recording.

Step-by-Step Procedure

-

Cell Preparation:

-

Plate HEK293 cells expressing the GIRK channel of interest onto glass coverslips 24-48 hours before the experiment.

-

-

Solution Preparation:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Filter all solutions (0.22 µm filter) before use.

-

Bubble the external solution with 95% O₂ / 5% CO₂ if using bicarbonate buffer.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to achieve a resistance of 3-7 MΩ.

-

Fire-polish the pipette tips to improve seal formation.

-

Fill the pipettes with the internal solution, ensuring no air bubbles are trapped in the tip.

-

-

Recording Setup:

-

Place the coverslip with the cells in the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

-

-

Establishing a Whole-Cell Recording:

-

Under visual guidance, approach a healthy-looking cell with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Switch the amplifier to voltage-clamp mode.

-

Hold the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit both inward and outward currents.

-

Record baseline currents in the external solution for a stable period (e.g., 2-5 minutes).

-

-

Application of this compound:

-

Dilute the this compound stock solution into the external solution to the final desired concentration (e.g., 80 µM).

-

Perfuse the recording chamber with the this compound-containing external solution.

-

-

Recording this compound Effect:

-

Continuously record the currents during the application of this compound until a steady-state effect is observed.

-

Apply the same voltage ramp protocol to measure the this compound-evoked currents.

-

-

Washout (Optional):

-

To test for reversibility, perfuse the chamber with the control external solution to wash out this compound.

-

-

Data Analysis:

-

Measure the peak inward and outward current amplitudes before and after this compound application.

-

Construct current-voltage (I-V) relationship plots.

-

Calculate the reversal potential and rectification ratio to confirm the preservation of channel properties.

-

Troubleshooting

-

Unstable Recordings: Ensure the recording rig is free from vibrations. Check the quality of the giga-seal. Use freshly prepared solutions.

-

No Response to this compound: Verify the expression of the target GIRK channels in the cells. Confirm the concentration and proper dilution of the this compound stock solution.

-

High Leak Current: Use smaller pipette tips or discard cells with low membrane resistance after break-in.

By following this detailed protocol, researchers can effectively utilize this compound as a pharmacological tool to investigate the function and modulation of non-GIRK1/X channels in various physiological and pathological contexts.

References

- 1. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU0529331 in the Study of Dopaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0529331 is a synthetic small-molecule activator of G protein-gated inwardly-rectifying potassium (GIRK) channels that lack the GIRK1 subunit.[1][2][3] This makes it a valuable pharmacological tool for studying specific neuronal populations, as dopaminergic (DA) neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) predominantly express GIRK1-lacking channels, such as GIRK2 homotetramers and GIRK2/GIRK3 heterotetramers.[1][2][4] The activation of these channels leads to potassium ion efflux, resulting in hyperpolarization and a decrease in neuronal excitability. This document provides detailed application notes and protocols for utilizing this compound to investigate the function and modulation of dopaminergic neurons.

Mechanism of Action

This compound acts as a positive allosteric modulator of GIRK channels.[5][6][7] Unlike orthosteric agonists that bind to the primary activation site (e.g., Gβγ subunits of G proteins), this compound binds to a distinct, allosteric site on the channel. This binding enhances the channel's response to endogenous activators, leading to increased potassium conductance. In dopaminergic neurons, the activation of GIRK channels by this compound is expected to hyperpolarize the cell membrane, thereby reducing the firing rate of these neurons. This inhibitory effect can be leveraged to probe the role of dopaminergic neuron activity in various physiological and pathological processes, including reward, addiction, and motor control.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of this compound on GIRK Channels

| Channel Subtype | Cell Line | Assay Type | Potency (EC₅₀/AC₅₀) | Reference |

| Homomeric GIRK2 | HEK293 | Thallium Flux | ~5 µM | [1] |

| Heteromeric GIRK1/GIRK2 | HEK293 | Thallium Flux | >30 µM | [1] |

| Homomeric GIRK4 | HEK293 | Thallium Flux | Micromolar | [1] |

| Heteromeric GIRK1/GIRK4 | HEK293 | Thallium Flux | Micromolar | [1] |

Table 2: Electrophysiological Effects of this compound

| Channel Subtype | Cell Line | Recording Method | Effect | Reference |

| Homomeric GIRK2 | HEK293 | Whole-cell patch-clamp | Increased current | [1] |

| Heteromeric GIRK1/GIRK2 | HEK293 | Whole-cell patch-clamp | Increased current (less potent than on GIRK2) | [1] |

Signaling Pathway

The application of this compound to dopaminergic neurons initiates a signaling cascade that ultimately modulates neuronal excitability. The diagram below illustrates this pathway.

Experimental Protocols

The following are detailed protocols for using this compound in key experiments to study dopaminergic neurons.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of this compound on the membrane potential and firing rate of dopaminergic neurons.

Materials:

-

Brain slice preparation of VTA or SNc from a suitable animal model (e.g., mouse, rat).

-

Artificial cerebrospinal fluid (aCSF).

-

Intracellular solution for patch pipette.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

Procedure:

-

Prepare acute brain slices (250-300 µm thick) containing the VTA or SNc.

-

Maintain slices in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 32-34°C.

-

Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., slow, regular firing; hyperpolarization-activated current, Ih) and/or post-hoc immunohistochemical staining for tyrosine hydroxylase (TH).[8]

-

Establish a whole-cell patch-clamp recording in current-clamp mode.

-

Record baseline spontaneous firing activity for 5-10 minutes.

-

Prepare the desired final concentration of this compound (e.g., 1-10 µM) in aCSF. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.

-

Bath-apply the this compound-containing aCSF to the slice.

-

Record the changes in membrane potential and firing rate for 10-15 minutes or until a stable effect is observed.

-

Wash out the drug by perfusing with regular aCSF and record the recovery of neuronal activity.

Data Analysis:

-

Measure the resting membrane potential before, during, and after this compound application.

-

Calculate the mean firing frequency in each condition.

-

Analyze changes in action potential properties (e.g., threshold, amplitude, duration).

Calcium Imaging

This protocol allows for the investigation of how this compound-induced changes in neuronal activity affect intracellular calcium dynamics in dopaminergic neurons.[9][10][11]

Materials:

-

Primary dopaminergic neuron culture or brain slices.

-

Genetically encoded calcium indicator (e.g., GCaMP) expressed specifically in dopaminergic neurons, or a calcium-sensitive dye (e.g., Fura-2 AM).

-

Imaging setup (e.g., confocal or two-photon microscope) with appropriate excitation and emission filters.

-

This compound stock solution.

-

Perfusion system.

Procedure:

-

Prepare dopaminergic neurons for imaging. For cultures, plate cells on coverslips. For slices, follow the initial steps of the electrophysiology protocol.

-

Load the cells with the calcium indicator if not using a genetically encoded one.

-

Place the coverslip or slice in the imaging chamber and perfuse with aCSF.

-

Acquire baseline calcium imaging data, capturing spontaneous calcium transients.

-

Apply this compound at the desired concentration through the perfusion system.

-

Continue to acquire calcium imaging data to observe the effect of the compound on the frequency and amplitude of calcium events.

-

Perform a washout with regular aCSF and record the recovery.

Data Analysis:

-

Use appropriate software to identify regions of interest (ROIs) corresponding to individual neurons.

-

Measure the frequency and amplitude of calcium transients before, during, and after this compound application.

-

Calculate the change in baseline fluorescence (ΔF/F₀).

In Vivo Microdialysis and Behavioral Studies

These protocols can be used to assess the impact of this compound on dopamine release in specific brain regions and its consequences on behavior.

Microdialysis:

-

Surgically implant a microdialysis probe into a brain region rich in dopaminergic terminals (e.g., nucleus accumbens, striatum) of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.

-

Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of dopamine and its metabolites in the dialysate using high-performance liquid chromatography (HPLC).

Behavioral Assays:

-

Locomotor Activity: Place animals in an open-field arena and record their movement using an automated tracking system.[12][13] Administer this compound and observe changes in distance traveled, rearing frequency, and time spent in the center of the arena. A decrease in locomotor activity is expected due to the inhibitory effect on dopaminergic neurons.

-

Conditioned Place Preference (CPP): To investigate the role of GIRK2 channels in reward, use a CPP paradigm. During the conditioning phase, pair a distinct environment with the administration of a rewarding substance (e.g., cocaine) and another environment with saline. In separate sessions, administer this compound prior to the rewarding substance to determine if it can block the rewarding effects.

Concluding Remarks

This compound is a powerful tool for dissecting the role of GIRK1-lacking channels in the function of dopaminergic neurons. The protocols outlined above provide a framework for investigating the effects of this compound from the cellular to the behavioral level. Researchers should carefully consider the appropriate concentrations and control experiments to ensure the specific action of this compound on GIRK channels is being observed. Given its selectivity profile, this compound holds significant promise for advancing our understanding of the dopaminergic system and its involvement in neurological and psychiatric disorders.

References

- 1. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of this compound, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GIRK2 expression in dopamine neurons of the substantia nigra and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Inferring spikes from calcium imaging in dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inferring spikes from calcium imaging in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid dopaminergic and GABAergic modulation of calcium and voltage transients in dendrites of prefrontal cortex pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Hyperactivity and dopamine D1 receptor activation in mice lacking girk2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU0529331 as a Pharmacological Tool for Kir3 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0529331 is a synthetic small-molecule activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2][3] It is a valuable pharmacological tool for studying the function and regulation of these channels, particularly those lacking the GIRK1 subunit (non-GIRK1/X channels).[1][4] GIRK channels are crucial regulators of cellular excitability in various tissues, including the brain and heart, and are involved in physiological processes such as neurotransmission and heart rate regulation.[1] this compound has been characterized as a modestly selective activator of GIRK2 and GIRK4-containing channels and acts independently of G-protein signaling.[1][5] These application notes provide detailed protocols for the use of this compound in common experimental paradigms.

Data Presentation

Table 1: Potency of this compound on Kir3 Channel Subtypes

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for various human Kir3 (GIRK) channel subtypes expressed in HEK293 cells, as determined by thallium flux assays.

| Channel Subtype | EC50 (µM) | Cell Line | Assay Type | Reference |

| GIRK2 (Kir3.2) | 5.1 | HEK293 | Thallium Flux | [6] |

| GIRK1/2 (Kir3.1/3.2) | 5.2 | HEK293 | Thallium Flux | [6] |

| GIRK4 (Kir3.4) | Active | HEK293 | Thallium Flux | [1] |

| GIRK1/4 (Kir3.1/3.4) | Active | HEK293 | Thallium Flux | [1] |

Table 2: Selectivity Profile of this compound

This compound exhibits some activity at other Kir channels, particularly at higher concentrations. The following table summarizes its activity on a panel of other potassium channels.

| Channel | Activity | Assay Type | Reference |

| Kir6.1/SUR2a | Active | Thallium Flux | [1][5] |

| Kir6.1/SUR2b | Active | Thallium Flux | [1][5] |

| Kir2.1 | Inactive | Thallium Flux | [1] |

| Kir4.1 | Inactive | Thallium Flux | [1] |

Signaling Pathway

GIRK channels are typically activated by the binding of Gβγ subunits released from G-protein coupled receptors (GPCRs) upon agonist binding. This leads to membrane hyperpolarization and a decrease in cellular excitability. This compound bypasses the need for G-protein activation and directly modulates the channel, leading to its opening.

Caption: Signaling pathway of Kir3 (GIRK) channel activation.

Experimental Protocols

Thallium Flux Assay for Measuring Kir3 Channel Activation

This protocol is adapted from high-throughput screening methods used for the discovery of Kir3 channel modulators.[1][7] It provides a robust method for assessing the activity of this compound on different Kir3 channel subtypes in a multi-well plate format.

Materials:

-

HEK293 cells stably expressing the Kir3 channel subtype of interest.

-

Thallium-sensitive fluorescent dye (e.g., Thallos, FluoZin-2).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-